Benserazidhydrochlorid
Übersicht
Beschreibung
Benserazide hydrochloride is a peripherally acting aromatic L-amino acid decarboxylase inhibitor. It is primarily used in combination with levodopa for the treatment of Parkinson’s disease and restless leg syndrome. Benserazide hydrochloride is unable to cross the blood-brain barrier, which allows it to inhibit the decarboxylation of levodopa to dopamine in peripheral tissues, thereby increasing the availability of levodopa to the brain .
Wissenschaftliche Forschungsanwendungen
Benserazide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on enzyme inhibition and metabolic pathways.
Medicine: Benserazide hydrochloride is extensively used in the treatment of Parkinson’s disease and restless leg syndrome.
Industry: The compound is used in the production of pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
Target of Action
Benserazide hydrochloride is a peripherally acting aromatic L-amino acid decarboxylase or DOPA decarboxylase inhibitor . This enzyme is the primary target of Benserazide, and it plays a crucial role in the metabolism of levodopa, a drug used to treat Parkinson’s disease .
Mode of Action
Benserazide acts by inhibiting the decarboxylation of levodopa to dopamine in extracerebral tissues . It is incapable of crossing the blood-brain barrier itself but prevents the formation of dopamine from levodopa outside the brain . This action minimizes the occurrence of extracerebral side effects caused by increased levels of circulating dopamine, such as nausea, vomiting, or even cardiac arrhythmias .
Biochemical Pathways
The primary biochemical pathway affected by Benserazide is the conversion of levodopa into dopamine. By inhibiting the decarboxylation of levodopa in extracerebral tissues, Benserazide ensures that dopamine is primarily produced in the brain, where it is needed to manage the symptoms of Parkinson’s disease .
Pharmacokinetics
Benserazide is hydrolyzed to trihydroxybenzylhydrazine in the intestinal mucosa and the liver . The half-life of Benserazide is documented as 1.5 hours , and it is largely protected against decarboxylation mainly by way of this . The pharmacokinetic parameters of levodopa and benserazide were found to be different in a study .
Result of Action
The primary result of Benserazide’s action is the increased availability of dopamine in the brain, which helps to alleviate the symptoms of Parkinson’s disease . It should be noted that benserazide cannot reduce the centrally mediated side effects of levodopa, particularly dyskinesia .
Action Environment
The action of Benserazide is influenced by the fact that it cannot cross the blood-brain barrier . This characteristic ensures that its action is confined to peripheral tissues, thereby minimizing the peripheral side effects of levodopa therapy . .
Biochemische Analyse
Biochemical Properties
Benserazide hydrochloride acts to prevent the formation of dopamine from levodopa in extracerebral tissues . It inhibits the decarboxylation of levodopa, allowing dopamine to build up solely in the brain . This interaction minimizes adverse effects caused by peripheral dopamine, such as vasoconstriction, nausea, and arrhythmia .
Cellular Effects
Benserazide hydrochloride has been identified as a selective HK2 inhibitor, which can specifically bind to HK2 and significantly inhibit HK2 enzymatic activity in vitro . It reduces glucose uptake, lactate production, and intracellular ATP level, and can cause cell apoptosis and an increased loss of mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of Benserazide hydrochloride involves the inhibition of the aromatic acid decarboxylase . This inhibition prevents the conversion of levodopa into dopamine in extracerebral tissues, allowing dopamine to build up solely in the brain .
Temporal Effects in Laboratory Settings
While specific temporal effects of Benserazide hydrochloride in laboratory settings are not mentioned in the search results, it is known that Benserazide hydrochloride can cause cell apoptosis and an increased loss of mitochondrial membrane potential .
Dosage Effects in Animal Models
In vivo studies have indicated that intraperitoneal injection of Benserazide hydrochloride at 300 and 600 mg/Kg suppressed cancer growth in tumor-bearing mice without showing toxicity .
Metabolic Pathways
Benserazide hydrochloride is involved in the metabolic pathway of levodopa, where it inhibits the decarboxylation of levodopa, preventing the formation of dopamine in extracerebral tissues .
Transport and Distribution
Benserazide hydrochloride is incapable of crossing the blood-brain barrier itself . It acts to prevent the formation of dopamine from levodopa in extracerebral tissues .
Subcellular Localization
The specific subcellular localization of Benserazide hydrochloride is not mentioned in the search results. It is known that Benserazide hydrochloride cannot cross the blood-brain barrier itself .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benserazide hydrochloride typically involves the reaction of serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde in the presence of hydrogen and a catalyst. This reaction can be carried out in solvents such as water, ethanol, isopropanol, or glycol dimethyl ether . The process is relatively straightforward and can be completed in a single step, making it efficient and economically beneficial .
Industrial Production Methods: In industrial settings, the production of benserazide hydrochloride may involve the use of fixed bed hydrogenation equipment. This method allows for continuous production and avoids product deterioration caused by prolonged contact with the catalyst . The process includes amino protection reactions to facilitate purification and reduce the consumption of hydrazine hydrate .
Analyse Chemischer Reaktionen
Types of Reactions: Benserazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated and nitrated benserazide derivatives.
Vergleich Mit ähnlichen Verbindungen
Carbidopa: Another decarboxylase inhibitor used in combination with levodopa.
Methyldopa: An antihypertensive agent that also inhibits aromatic L-amino acid decarboxylase.
Entacapone: A catechol-O-methyltransferase inhibitor used in combination with levodopa and carbidopa.
Benserazide hydrochloride stands out due to its specific peripheral action and its role in increasing the bioavailability of levodopa to the brain, making it a valuable component in the management of Parkinson’s disease and related disorders .
Eigenschaften
IUPAC Name |
2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFCBIUXQQYDEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045412 | |
Record name | Benserazide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56424021 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14919-77-8 | |
Record name | Benserazide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14919-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benserazide hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENSERAZIDE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benserazide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-(2,3,4-trihydroxybenzyl)-DL-serinohydrazide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENSERAZIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66E5RK36Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Benserazide Hydrochloride?
A1: Benserazide Hydrochloride acts as a peripheral decarboxylase inhibitor, preventing the conversion of Levodopa to Dopamine outside the central nervous system. [, , ] This targeted action enhances Levodopa's availability for transport to the brain, where it can be converted into Dopamine to address the Dopamine deficiency characteristic of Parkinson’s Disease. [, , , , , ]
Q2: Can Benserazide Hydrochloride alone influence neurotransmitter levels?
A3: While primarily recognized for its role in enhancing Levodopa’s efficacy, Benserazide Hydrochloride alone does not appear to significantly alter plasma norepinephrine levels or impact the number of α2-adrenergic receptors in platelet membranes. []
Q3: What is the molecular formula and weight of Benserazide Hydrochloride?
A4: The molecular formula for Benserazide Hydrochloride is C10H15N3O5 · HCl, and its molecular weight is 293.7 g/mol. [, , ]
Q4: Are there any unique spectroscopic characteristics of Benserazide Hydrochloride?
A5: Benserazide Hydrochloride can be analyzed using ultraviolet (UV) absorption spectrophotometry. [] It exhibits specific absorbance peaks, allowing for its quantification in mixtures, such as formulations containing both Benserazide Hydrochloride and Levodopa. []
Q5: How stable is Benserazide Hydrochloride in pharmaceutical formulations?
A6: Maintaining Benserazide Hydrochloride's stability in pharmaceutical formulations is crucial. Strategies such as coating the drug in resin have been explored to enhance stability and improve the drug's sustained-release properties. [, ]
Q6: How does the distribution of Benserazide Hydrochloride within a combination tablet impact its effectiveness?
A7: Research using near-infrared (NIR) and low-frequency Raman spectroscopy imaging techniques has revealed that the uniform distribution of Benserazide Hydrochloride within combination tablets is essential for consistent drug content and, consequently, therapeutic efficacy. []
Q7: Does Benserazide Hydrochloride exhibit any catalytic properties?
A8: While Benserazide Hydrochloride is not generally recognized for its catalytic properties, its interaction with enzymes like aromatic L-amino acid decarboxylase is central to its pharmacological action. []
Q8: Beyond Parkinson’s Disease, are there other potential applications for Benserazide Hydrochloride?
A9: Emerging research suggests that Benserazide Hydrochloride may hold potential for applications beyond Parkinson's Disease. Studies are exploring its antifungal properties, particularly against Candida albicans, both alone and in combination with existing antifungals like Fluconazole. [] Additionally, its potential as a therapeutic agent for sickle cell disease is being investigated under an orphan drug designation. []
Q9: Have computational methods been employed to study Benserazide Hydrochloride?
A10: Yes, in silico studies have utilized molecular docking techniques to explore the interaction of Benserazide Hydrochloride with specific targets, such as the neuraminidase enzyme of the H7N9 avian influenza virus. []
Q10: What strategies have been explored to improve Benserazide Hydrochloride's formulation and delivery?
A12: Researchers are actively investigating innovative formulation approaches to enhance Benserazide Hydrochloride's therapeutic profile. These include developing sustained-release suspensions [, ], controlled-release capsules [], and gastro-floating sustained-release capsules [] to improve the drug's bioavailability, reduce dosing frequency, and enhance patient compliance. [, , ]
Q11: Is there information available regarding SHE regulations for Benserazide Hydrochloride?
A11: The provided research papers do not offer specific details concerning SHE regulations related to Benserazide Hydrochloride.
Q12: What is the pharmacokinetic profile of Benserazide Hydrochloride?
A14: Benserazide Hydrochloride, when co-administered with Levodopa, demonstrates a relatively short half-life, typically around 0.6 hours. [] It is primarily intended to act peripherally, minimizing its passage across the blood-brain barrier. [, , ]
Q13: How does the co-administration of Benserazide Hydrochloride affect Levodopa's pharmacokinetics?
A15: Benserazide Hydrochloride, by inhibiting peripheral Levodopa decarboxylation, significantly influences Levodopa’s pharmacokinetic profile. This inhibition leads to increased plasma concentrations of Levodopa and enhanced transport across the blood-brain barrier, ultimately resulting in greater Dopamine availability in the brain. [, , , , , ]
Q14: Has the efficacy of Benserazide Hydrochloride been evaluated in animal models?
A16: Studies have investigated the effects of Benserazide Hydrochloride in animal models. For instance, research has explored its potential in alleviating motor dysfunction and reducing striatal apoptosis in a mouse model of Parkinson's Disease. []
Q15: Are there clinical trials evaluating Benserazide Hydrochloride's therapeutic potential?
A17: Several clinical trials have assessed the efficacy and safety of Benserazide Hydrochloride in combination with Levodopa for managing Parkinson's Disease. [, ]
Q16: Is there evidence of resistance development to Benserazide Hydrochloride?
A16: The provided research articles do not indicate any documented cases of resistance development specifically to Benserazide Hydrochloride.
Q17: What are the potential adverse effects associated with Benserazide Hydrochloride?
A19: While generally well-tolerated, Benserazide Hydrochloride may be associated with certain adverse effects, particularly when used in conjunction with Levodopa. In rare instances, it has been linked to the development of malignant syndrome, characterized by symptoms like fever, muscle rigidity, and altered consciousness. [, ]
Q18: Can Benserazide Hydrochloride affect homocysteine levels in Parkinson’s Disease patients?
A20: Studies suggest a potential link between Benserazide Hydrochloride administration and elevated homocysteine levels in individuals with Parkinson's Disease. [] This association is noteworthy due to the potential cardiovascular risks linked to hyperhomocysteinemia. []
Q19: Have specific biomarkers been identified to predict Benserazide Hydrochloride's efficacy?
A19: While the research papers provided do not delve into specific biomarkers for predicting Benserazide Hydrochloride's efficacy, investigating potential biomarkers could contribute to personalized treatment approaches.
Q20: What analytical methods are commonly employed for Benserazide Hydrochloride analysis?
A23: Various analytical techniques are utilized for the characterization and quantification of Benserazide Hydrochloride, including high-performance liquid chromatography (HPLC) [, , ], UV absorption spectrophotometry [], capillary zone electrophoresis with amperometric detection [], and spectroscopic methods such as NIR and Raman spectroscopy imaging. []
Q21: What is known about the environmental impact and degradation of Benserazide Hydrochloride?
A21: The research provided does not offer specific insights into the environmental fate and effects of Benserazide Hydrochloride.
Q22: How do the dissolution properties of Benserazide Hydrochloride affect its bioavailability?
A25: Benserazide Hydrochloride's dissolution rate significantly influences its bioavailability and, consequently, its therapeutic effectiveness. Formulation strategies aimed at optimizing dissolution are crucial for achieving desirable drug release profiles. [, , ]
Q23: How are analytical methods for Benserazide Hydrochloride validated?
A23: The provided research does not elaborate on the specific validation procedures employed for analytical methods used to quantify Benserazide Hydrochloride.
Q24: What measures are taken to ensure the quality and consistency of Benserazide Hydrochloride products?
A27: Ensuring the pharmaceutical quality of Benserazide Hydrochloride products is paramount. Studies have compared the quality of generic formulations to the original brand-name product (Madopar® / Prolopa®), highlighting the importance of rigorous quality control measures throughout the manufacturing process. [, ]
Q25: Does Benserazide Hydrochloride induce any immunological responses?
A25: The research provided does not discuss the immunogenic potential of Benserazide Hydrochloride.
Q26: Does Benserazide Hydrochloride interact with drug transporters?
A29: While the provided papers don't extensively explore this aspect, Benserazide Hydrochloride's interaction with transporters influencing Levodopa's uptake and efflux, particularly at the blood-brain barrier, is crucial for its therapeutic action. [, , ]
Q27: Does Benserazide Hydrochloride influence drug-metabolizing enzymes?
A30: A key aspect of Benserazide Hydrochloride's action is its potent inhibition of the enzyme aromatic L-amino acid decarboxylase, primarily in peripheral tissues. [] This targeted enzyme inhibition prevents the premature conversion of Levodopa to Dopamine outside the central nervous system. [, , ]
Q28: What is known about the biocompatibility of Benserazide Hydrochloride?
A28: The research presented does not provide specific details regarding the biocompatibility or biodegradability of Benserazide Hydrochloride.
Q29: Are there alternative compounds to Benserazide Hydrochloride in the treatment of Parkinson's Disease?
A32: Carbidopa is another decarboxylase inhibitor commonly used in conjunction with Levodopa for managing Parkinson's Disease. [, , ] The choice between Carbidopa and Benserazide Hydrochloride often depends on factors such as individual patient response, formulation availability, and physician preference. [, , ]
Q30: Are there specific guidelines for the recycling and disposal of Benserazide Hydrochloride?
A30: The provided research papers do not offer insights into the recycling and waste management practices for Benserazide Hydrochloride.
Q31: What research tools and resources are available for studying Benserazide Hydrochloride?
A34: The research highlights various techniques and tools used to study Benserazide Hydrochloride, including in vitro cell-based assays [], animal models of Parkinson's Disease and other conditions [, ], and clinical trials involving human subjects. [, ] Advanced analytical techniques like HPLC, UV spectrophotometry, and spectroscopic methods enable researchers to characterize and quantify the compound, assess its stability, and evaluate its distribution in pharmaceutical formulations. [, , , , ]
Q32: What are some key milestones in the research and development of Benserazide Hydrochloride?
A32: The provided research does not delve into the specific historical context or milestones associated with Benserazide Hydrochloride's discovery and development.
Q33: How has cross-disciplinary research advanced our understanding of Benserazide Hydrochloride?
A36: The research showcases the collaborative efforts of scientists from diverse disciplines, including pharmacology, medicinal chemistry, analytical chemistry, and clinical medicine, in advancing our understanding and application of Benserazide Hydrochloride. This interdisciplinary approach has been instrumental in unraveling the compound's mechanism of action, optimizing its formulations, evaluating its efficacy and safety, and exploring its potential for broader therapeutic applications. [, , , , , , , , , , , , , , , , , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.